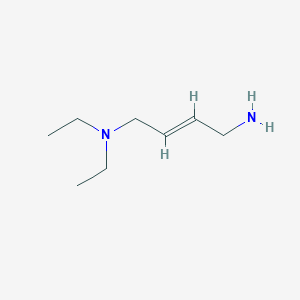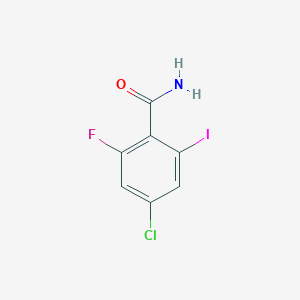![molecular formula C44H40N8O8 B13124038 Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)
Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate is a complex organic compound It is characterized by its intricate structure, which includes multiple aromatic rings, diazenyl groups, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-c]pyridine structure, followed by the introduction of the diazenyl and ester groups through diazotization and esterification reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl groups to amines or to reduce other functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with new functional groups attached to the aromatic rings.
科学的研究の応用
Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific properties, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. Additionally, the aromatic rings and ester groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit unique reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for research and development in various scientific fields.
特性
分子式 |
C44H40N8O8 |
|---|---|
分子量 |
808.8 g/mol |
IUPAC名 |
ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C44H40N8O8/c1-5-59-43(55)37-35-23-25-49(41(53)39(35)51(47-37)31-15-19-33(57-3)20-16-31)29-11-7-27(8-12-29)45-46-28-9-13-30(14-10-28)50-26-24-36-38(44(56)60-6-2)48-52(40(36)42(50)54)32-17-21-34(58-4)22-18-32/h7-22H,5-6,23-26H2,1-4H3 |
InChIキー |
ILOWSVXEZDVFFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N5CCC6=C(C5=O)N(N=C6C(=O)OCC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


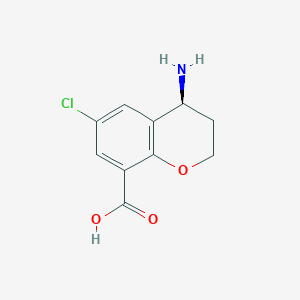
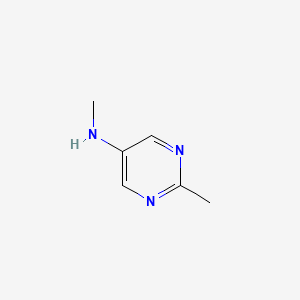
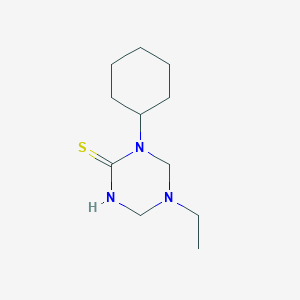
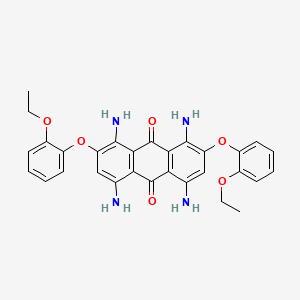

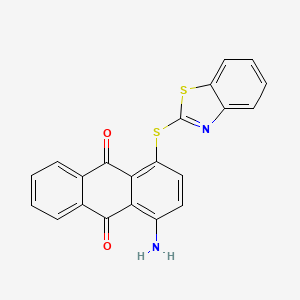
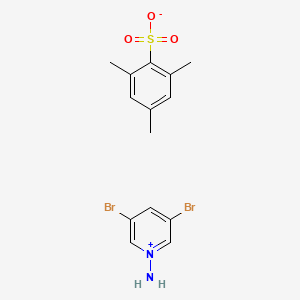
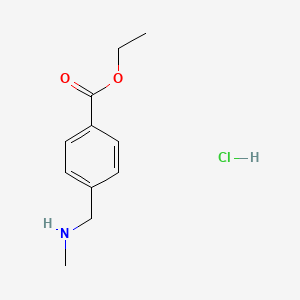


![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
